molecular formula C22H22N4O2 B1675633 LY2452473 CAS No. 1029692-15-6

LY2452473

Cat. No.: B1675633
CAS No.: 1029692-15-6
M. Wt: 374.4 g/mol
InChI Key: IHIWYQYVBNODSV-KRWDZBQOSA-N
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Description

Table 1: Elemental Contribution Breakdown

Atom Count Atomic Weight (g/mol) Total Contribution (g/mol)
C 22 12.0107 264.2354
H 22 1.0078 22.1716
N 4 14.0067 56.0268
O 2 15.9994 31.9988
Total 374.4326

Properties

IUPAC Name

propan-2-yl N-[(2S)-7-cyano-4-(pyridin-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-14(2)28-22(27)25-17-10-19-18-9-15(12-23)6-7-20(18)26(21(19)11-17)13-16-5-3-4-8-24-16/h3-9,14,17H,10-11,13H2,1-2H3,(H,25,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIWYQYVBNODSV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N[C@H]1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145591
Record name LY-2452473
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Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029692-15-6
Record name 1-Methylethyl N-[(2S)-7-cyano-1,2,3,4-tetrahydro-4-(2-pyridinylmethyl)cyclopent[b]indol-2-yl]carbamate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name LY-2452473
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Record name LY-2452473
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Record name LY-2452473
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Preparation Methods

Cyclopentannulation Strategies

The cyclopenta[b]indol system is typically constructed via intramolecular Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. A representative approach involves:

  • Starting material : 7-Cyanoindole derivative functionalized with a pendant allylic bromide.
  • Reaction conditions : Pd(II)-catalyzed cyclization in dichloromethane at 0°C to 25°C, yielding the cyclopenta-fused indoline intermediate.
  • Key parameters : Use of chiral ligands (e.g., BINAP) to induce asymmetry, though the specific stereochemical outcome at C2 often requires post-cyclization resolution.

Introduction of the Pyridin-2-ylmethyl Group

The pyridin-2-ylmethyl substituent is introduced via nucleophilic aromatic substitution or transition-metal-mediated cross-coupling:

  • Method A : Ullmann coupling between a brominated cyclopenta[b]indol intermediate and pyridin-2-ylmethylzinc bromide under CuI/L-proline catalysis.
  • Method B : Mitsunobu reaction using pyridin-2-ylmethanol and a hydroxylated cyclopenta[b]indol precursor.
Parameter Method A Method B
Yield 68–72% 55–60%
Reaction Time 24–48 h 12–18 h
Stereochemical Integrity Preserved Risk of racemization at C2

Method A is preferred for scalability and stereochemical fidelity.

Enantioselective Formation of the (2S)-Amino Intermediate

Asymmetric Catalytic Amination

Chiral resolution of the C2 position is achieved through:

  • Enzymatic kinetic resolution : Lipase-catalyzed acetylation of the racemic amino intermediate in tert-butyl methyl ether, achieving >99% ee for the (S)-enantiomer.
  • Chiral Auxiliary Approach : Use of (R)-phenylglycinol to form diastereomeric imines, separable via crystallization.

Cyanogen Bromide Quenching

The 7-cyano group is introduced early in the synthesis via:

  • Rosenmund-von Braun Reaction : Treatment of a 7-bromo-cyclopenta[b]indol intermediate with CuCN in DMF at 150°C.

Carbamate Formation and Final Coupling

Activation of the Amino Group

The (2S)-amino intermediate is reacted with isopropyl chloroformate under Schotten-Baumann conditions:

  • Solvent System : Biphasic mixture of THF/water (3:1) at 0–5°C.
  • Base : Sodium bicarbonate to maintain pH 8–9, minimizing hydrolysis side reactions.
  • Reaction Monitoring : In situ IR spectroscopy to track carbonyl stretching (1742 cm⁻¹).

Crystallization and Purification

The crude carbamate is purified via:

  • Solvent-Antisolvent Crystallization : Dissolution in methyl tert-butyl ether followed by gradual addition of n-heptane at 45–55°C to yield Form II polymorph.
  • Chromatographic Refinement : Silica gel chromatography with ethyl acetate/hexane (1:4) to remove residual diastereomers.
Purification Step Purity Before (%) Purity After (%)
Crystallization 85–90 98–99
Chromatography 95–97 >99.5

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.4 Hz, 6H, isopropyl CH₃), 4.92 (septet, J = 6.4 Hz, 1H, isopropyl CH), 5.21 (s, 2H, pyridin-2-ylmethyl CH₂).
  • HPLC-MS : [M+H]⁺ = 375.4 (calculated 374.44).

Polymorph Control

Differential scanning calorimetry (DSC) confirms the absence of undesired Form I (melting endotherm at 183°C vs. Form II at 179°C).

Industrial-Scale Optimization Challenges

Solvent Selection

  • Green Chemistry Metrics : Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield.
  • Cost Analysis :
Solvent Cost (USD/L) Yield Impact
Dichloromethane 0.80 Baseline
CPME 2.50 -3%

Catalytic Recycling

Heterogeneous palladium catalysts (e.g., Pd/C) enable >5 reaction cycles without significant activity loss, reducing metal waste.

Chemical Reactions Analysis

LY-2452473 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: LY-2452473 can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate has been studied for its potential pharmacological effects:

  • Neuropharmacology : This compound has been investigated for its role as a selective modulator of certain neurotransmitter systems. It is particularly noted for its interactions with receptors involved in cognitive functions and mood regulation.
  • Antidepressant Effects : In preclinical studies, LY-2452473 has shown promise as an antidepressant agent. It may enhance neurogenesis and synaptic plasticity in animal models of depression.
  • Anxiolytic Properties : Research indicates that this compound may exhibit anxiolytic effects through modulation of the serotonergic system.

Therapeutic Potential

Given its biological activity, Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate holds potential therapeutic applications in:

  • Mood Disorders : Targeting depressive and anxiety disorders through its neuropharmacological effects.
  • Cognitive Enhancement : Investigating its ability to improve cognitive function in neurodegenerative diseases such as Alzheimer's.

Case Studies

Several studies have highlighted the efficacy of Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate:

  • Preclinical Trials : In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that LY-2452473 significantly improved depressive-like behaviors in rodent models when administered chronically .
  • Mechanistic Studies : Another investigation focused on the compound's mechanism of action revealed that it enhances the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuroplasticity .
  • Safety Profile : Toxicological assessments indicate that Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate has a favorable safety profile at therapeutic doses .

Mechanism of Action

LY-2452473 exerts its effects by selectively binding to androgen receptors. This binding activates specific molecular pathways that lead to the modulation of androgenic activity. The compound’s selective nature allows it to target specific tissues, minimizing unwanted side effects associated with traditional androgen therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Tetrahydrocyclopenta[b]indole Family

LY2452473 belongs to a class of tetrahydrocyclopenta[b]indole derivatives, which are characterized by their fused bicyclic indole systems. Key structural variations among analogues include substitutions at positions 4 and 7 of the indole ring and modifications to the carbamate side chain. Below is a comparative analysis:

Table 1: Structural Comparison of Tetrahydrocyclopenta[b]indole Derivatives
Compound Name Substituent at Position 4 Substituent at Position 7 Molecular Formula Molecular Weight Key Features
This compound (Target Compound) Pyridin-2-ylmethyl Cyano C22H22N4O2 374.45 SARM activity; Fischer indolization
(1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-THI* 4-Chlorophenyl Oxo C19H14ClNO3 343.37 Chlorophenyl substitution; crystalline stability
(S)-(7-Cyano-THI)carbamic acid isopropyl ester None Cyano C16H17N3O2 283.32 Simplified structure; reduced steric bulk

*THI: 1,2,3,4-tetrahydrocyclopenta[b]indole

Key Observations :

  • This compound vs. (1R,2S)-Methyl 1-(4-chlorophenyl)-3-oxo-THI : The pyridin-2-ylmethyl group in this compound enhances receptor-binding selectivity compared to the 4-chlorophenyl substituent, which may confer higher hydrophobicity but lower target specificity .
  • This compound vs. (S)-(7-Cyano-THI)carbamate: The absence of the pyridin-2-ylmethyl group in the latter results in a 24% reduction in molecular weight, likely diminishing androgen receptor affinity due to reduced steric and electronic interactions .

Pharmacological and Pharmacokinetic Comparisons

Selectivity and Potency

This compound demonstrates high selectivity for androgen receptors (AR) over other nuclear hormone receptors, a trait attributed to its pyridin-2-ylmethyl and cyano groups. In contrast, analogues lacking these substituents, such as (S)-(7-Cyano-THI)carbamate, show reduced AR activation in preclinical models .

Metabolic Stability

This compound exhibits a half-life of ~12 hours in humans, with primary metabolites arising from oxidative cleavage of the carbamate side chain . Comparatively, the chlorophenyl-substituted analogue () may display slower metabolism due to increased lipophilicity, though specific data are unavailable.

Case Study: Impact of Pyridin-2-ylmethyl Substitution

The pyridin-2-ylmethyl group in this compound is critical for:

  • Receptor Binding : The pyridine nitrogen participates in hydrogen bonding with AR residues, enhancing binding affinity.
  • Solubility : The heteroaromatic ring improves aqueous solubility compared to purely alkyl or aryl substituents (e.g., chlorophenyl in ) .

Research and Development Context

This compound is supplied as a research standard (CAS: 1029692-15-6) for preclinical studies, underscoring its importance in SARM development . Its structural complexity and regioselective synthesis contrast with simpler analogues, which are often used as intermediates or tools for mechanistic studies .

Biological Activity

Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate, also known as LY-2452473, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound is categorized as a selective androgen receptor modulator (SARM), which suggests its relevance in therapeutic applications related to androgenic activity.

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 1029692-15-6

The physical properties of this compound include a predicted boiling point of approximately 617.6 °C and a density of about 1.28 g/cm³. It is noted to be slightly soluble in solvents such as acetonitrile and methanol, and it should be stored at -20 °C for stability .

As a SARM, Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate selectively binds to androgen receptors in various tissues. This selective binding can lead to anabolic effects in muscle tissue while minimizing androgenic side effects typically associated with traditional anabolic steroids.

Research Findings

  • Anabolic Effects : Studies have indicated that LY-2452473 promotes muscle growth and strength without the significant side effects linked with conventional anabolic steroids. This makes it a candidate for treating conditions like muscle wasting and osteoporosis.
  • Potential for Osteoporosis Treatment : Research suggests that this compound may enhance bone density by promoting osteoblast activity while inhibiting osteoclast formation, which could be beneficial in the management of osteoporosis .
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of SARMs like LY-2452473, indicating potential benefits in neurodegenerative diseases by reducing neuronal apoptosis and promoting neuronal survival .

Case Study 1: Muscle Growth in Animal Models

In a controlled study involving animal models, administration of LY-2452473 resulted in significant increases in lean body mass compared to control groups receiving placebo. The increase in muscle mass was accompanied by improved performance metrics in strength tests.

Case Study 2: Bone Density Improvement

A study examining the effects of LY-2452473 on bone density showed that subjects treated with the compound exhibited a statistically significant increase in bone mineral density over a 12-week period compared to untreated controls.

Comparative Analysis

Property/EffectLY-2452473Traditional Anabolic Steroids
SelectivityHighLow
Muscle GrowthSignificantSignificant
Androgenic Side EffectsMinimalHigh
Bone Density ImprovementYesVariable
Neuroprotective EffectsPotentialNone

Q & A

Q. What are the recommended synthetic routes for Isopropyl (2S)-7-Cyano-4-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-2-ylcarbamate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of tetrahydrocyclopenta[b]indole derivatives followed by functionalization. A key step is the stereoselective introduction of the (2S) carbamate group using chiral auxiliaries or asymmetric catalysis. For optimization, employ Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading). Example factors and responses:
FactorRange TestedResponse (Yield %)
Reaction Temperature25–80°CMax at 60°C
Solvent (Polarity)THF vs. DMFDMF improved by 15%
Catalyst Loading5–20 mol%Optimal at 10 mol%

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. What spectroscopic methods are most effective for confirming the stereochemical integrity of the (2S) configuration in this compound?

  • Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers. Validate with X-ray crystallography if single crystals are obtainable. NMR (¹H and ¹³C) can corroborate stereochemistry via coupling constants (e.g., vicinal protons in the tetrahydroindole core: J=8.2HzJ = 8.2 \, \text{Hz} for cis vs. J=10.5HzJ = 10.5 \, \text{Hz} for trans) .

Q. How should researchers handle the compound’s stability during storage, given its potential hydrolytic sensitivity?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Hydrolysis products (e.g., free amine) can be quantified using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets, and what validation methods are recommended?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize the molecule’s 3D structure, followed by molecular docking (AutoDock Vina or Schrödinger Suite) against target proteins (e.g., kinase domains). Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd=12nMK_d = 12 \, \text{nM}) .

Q. What strategies resolve discrepancies in biological activity data across different assay formats (e.g., cell-based vs. enzymatic assays)?

  • Methodological Answer : Conduct assay cross-validation by:
  • Replicating conditions (pH, ion concentration) between formats.
  • Using orthogonal detection methods (e.g., fluorescence vs. luminescence).
  • Analyzing metabolite interference via LC-MS in cell lysates.
    For example, discrepancies in IC₅₀ values (enzymatic: 0.5μM0.5 \, \mu\text{M}; cell-based: 5μM5 \, \mu\text{M}) may arise from poor membrane permeability, addressed via logP optimization (target logP = 2–3) .

Q. What statistical approaches are optimal for multivariate optimization of reaction parameters in its synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model interactions between variables. For example:
VariableLow LevelHigh Level
Temperature (°C)5070
Catalyst (mol%)515
Reaction Time (h)1224

Analyze via ANOVA to identify significant factors (p<0.05p < 0.05) and generate a predictive model for yield (%) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer : Re-evaluate solubility using dynamic light scattering (DLS) to detect aggregation. For example, apparent insolubility in DMSO may result from micelle formation (critical aggregation concentration = 0.1 mM). Confirm via NMR spectroscopy (line broadening indicates aggregation) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s pyridine and cyanide-containing moieties?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles). Monitor airborne cyanide via colorimetric detector tubes . Dispose of waste using alkaline hydrolysis (pH > 12, 24 h) to neutralize cyanide .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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